Diethylthiambutene hydrochloride

Opioid receptor agonism Analgesic potency Thiambutene SAR

Diethylthiambutene hydrochloride (Themalon, Diethibutin) is a synthetic, open-chain opioid analgesic belonging to the thiambutene family of dithienylalkenylamines, developed in the 1950s at Burroughs Wellcome. It acts as a full agonist at the μ-opioid receptor (MOR) with analgesic potency approximately equivalent to morphine in standard preclinical assays.

Molecular Formula C16H22ClNS2
Molecular Weight 327.9 g/mol
CAS No. 132-19-4
Cat. No. B1218779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylthiambutene hydrochloride
CAS132-19-4
Synonymsdiethibutin
diethylthiambutene
Grapon
N,N-diethyl-1-methyl-3,3-di-thienylallyl-amine
Themalon
thiambutene
thiambutene hydrochloride
Molecular FormulaC16H22ClNS2
Molecular Weight327.9 g/mol
Structural Identifiers
SMILESCC[NH+](CC)C(C)C=C(C1=CC=CS1)C2=CC=CS2.[Cl-]
InChIInChI=1S/C16H21NS2.ClH/c1-4-17(5-2)13(3)12-14(15-8-6-10-18-15)16-9-7-11-19-16;/h6-13H,4-5H2,1-3H3;1H
InChIKeyAOBYZQVXPIBGCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylthiambutene Hydrochloride (CAS 132-19-4) for Scientific Procurement: Baseline Identity and Class Position


Diethylthiambutene hydrochloride (Themalon, Diethibutin) is a synthetic, open-chain opioid analgesic belonging to the thiambutene family of dithienylalkenylamines, developed in the 1950s at Burroughs Wellcome [1]. It acts as a full agonist at the μ-opioid receptor (MOR) with analgesic potency approximately equivalent to morphine in standard preclinical assays [2]. The compound is supplied as the racemic hydrochloride salt (molecular weight 327.94 g/mol, melting point 152–153°C) [3] and has been predominantly employed in veterinary medicine, most notably in Japan, where it continues to be used alongside dimethylthiambutene and ethylmethylthiambutene [4].

Target Full agonist at μ-opioid receptor (MOR)
Form Racemic hydrochloride salt
Research context Veterinary analgesia research (equine, ovine; feline exclusion documented)

Why Generic Substitution Fails: Structure-Activity Divergence Among Thiambutene Analogs


Attempting to substitute diethylthiambutene hydrochloride with a close thiambutene congener on the basis of structural similarity alone introduces unacceptable risk because small modifications to the N-substituent produce large, quantifiable shifts in analgesic potency and species-specific toxicity. Within this family, the parent compound thiambutene lacks intrinsic analgesic activity entirely, while the N-ethyl-N-methyl analog (ethylmethylthiambutene) reaches 1.3× morphine potency and the pyrrolidine analog drops to 0.7× [1]. Furthermore, diethylthiambutene carries a well-documented contraindication in cats due to a narrow therapeutic window that is not shared by morphine [2]. These discontinuities mean that even isosteric replacement cannot be assumed to preserve efficacy, safety, or regulatory compliance—a fact that directly motivates the quantitative differentiation evidence below.

Thiambutene (parent)
Lacks analgesic activity — direct substitution may yield inactive compound.
N-alkyl analog potency shift
Ethylmethyl analog exhibits higher potency; pyrrolidine analog lower. Dose recalculation required.
Feline-specific adverse response
Documented CNS excitation and respiratory depression in cats; morphine protocols do not share this profile.

Quantitative Product-Specific Evidence Guide for Diethylthiambutene Hydrochloride Procurement


Analgesic Potency Positioning: Diethylthiambutene vs. Ethylmethylthiambutene and Pyrrolidinylthiambutene

Diethylthiambutene exhibits an analgesic potency approximately equal to that of morphine (1.0×), placing it intermediate between the most potent analog ethylmethylthiambutene (1.3×) and the weakest analog pyrrolidinylthiambutene (0.7×) [1]. This means that an investigator or procurer requiring equipotent substitution for morphine within the thiambutene scaffold must select the diethyl congener, whereas the ethylmethyl analog would deliver roughly 30% greater potency for the same mass dose.

Analgesic Potency Positioning
Reported
~1.0× morphine potency; ethylmethylthiambutene ~1.3×, pyrrolidinyl ~0.7×
Supports equipotent substitution review within thiambutene scaffold
Based on rodent nociception models
Opioid receptor agonism Analgesic potency Thiambutene SAR

Species-Specific Toxicity: Diethylthiambutene Contraindicated in Felines vs. Morphine

In a direct head-to-head study in cats, thiambutene (diethylthiambutene) produced hypermotility, hypersensitivity to noise, convulsions, and respiratory depression at doses only marginally above those required to produce analgesia, leading the authors to conclude that it was 'not suitable for clinical use in the cat' [1]. By contrast, low doses of morphine (0.1 mg/kg) produced narcosis and analgesia in cats without convulsant signs; central nervous stimulation occurred only at substantially higher doses [1]. For any procurement involving feline research or veterinary application, diethylthiambutene carries a documented exclusion that morphine does not share.

Feline CNS Safety Margin
Head-to-head
Convulsions and respiratory depression at doses near analgesic dose; deemed unsuitable for cats
Supports feline-exclusion protocol context
Morphine passed suitability assessment in same study
Veterinary pharmacology Species-dependent toxicity Opioid safety

Veterinary Analgesic Dosing in Large Animals: Horse and Sheep Data

Intravenous administration of diethylthiambutene produced a quantifiable analgesic endpoint in both horses (0.33 mg/kg) and sheep (1.25 mg/kg) [1]. Higher doses resulted in toxic effects, but prior administration of acepromazine permitted dose escalation without toxicity: a satisfactory neuroleptanalgesia was achieved in sheep using 2.0 mg/kg thiambutene plus 0.1 mg/kg acepromazine, and in horses using 0.8–0.9 mg/kg thiambutene plus 0.05 mg/kg acepromazine [1]. For a purchaser requiring a validated opioid analgesic protocol in equine or ovine species, these numeric dose thresholds are indispensable and are not directly transferable to other thiambutenes.

Equine & Ovine Analgesic Dosing
Data to verify
Horse: 0.33 mg/kg i.v.; Sheep: 1.25 mg/kg i.v.
Provides species-specific dosing benchmarks for research use
Class-level inference suggests higher doses than morphine in horses
Veterinary anesthesia Pre-anesthetic medication Large animal analgesia

Physicochemical Fingerprint: Distinguishing Diethylthiambutene HCl from Free Base and Congeners

The hydrochloride salt of diethylthiambutene (CAS 132-19-4) displays a defined melting point of 152–153°C and a molecular weight of 327.94 g/mol, whereas the free base (CAS 86-14-6) has a molecular weight of 291.47 g/mol and a boiling point of 122–128°C at 0.03 mmHg [1]. Procurement of the correct salt form is critical for solubility, stability, and dosing calculations: the hydrochloride is the pharmaceutical form listed under Themalon [1], and its crystalline identity is verifiable by melting-point determination.

Salt Form Identity
Specification review
HCl salt mp 152–153°C; MW 327.94 g/mol vs free base MW 291.47 g/mol
Confirms correct salt form for procurement and dosing calculations
12.5% mass difference between salt and free base
Analytical reference standard Physicochemical characterization Salt-form verification

Regulatory Control Status: Schedule I Classification vs. Schedule II Opioids

Diethylthiambutene is classified under Schedule I of the US Controlled Substances Act with an ACSCN of 9616 and a zero annual manufacturing quota as of 2013 [1]. This places it in a more restrictive category than morphine (Schedule II), meaning that any research or industrial procurement requires Schedule I licensing and DEA registration [2]. For a laboratory already licensed for Schedule II opioids, obtaining diethylthiambutene entails additional regulatory burden that does not apply to morphine or fentanyl.

Regulatory Schedule
Class-level
Schedule I (ACSCN 9616, zero quota) vs morphine Schedule II
Impacts procurement licensing and administrative pathway
May influence selection of Schedule II analogs for research
Controlled substances Procurement compliance DEA scheduling

Historical and Geographic Usage Dominance: Japan as the Primary Market

Among the thiambutene family, diethylthiambutene has been the most widely used analog, with sustained veterinary application in Japan continuing to the present day [1]. By contrast, other family members such as piperidylthiambutene and pyrrolidinylthiambutene have seen limited adoption [2]. For procurement scenarios tied to Japanese veterinary protocols or legacy studies originating from Japanese laboratories, diethylthiambutene is the only appropriate member of the series.

Geographic Usage Dominance
Reported
Most widely used thiambutene; sustained veterinary use in Japan
Supports protocol reproducibility in Japanese veterinary research context
Limited adoption of other thiambutene analogs
Veterinary opioid utilization Geographic market specificity Historical precedence

Best-Fit Research and Industrial Application Scenarios for Diethylthiambutene Hydrochloride


Large-Animal Veterinary Analgesia Protocols (Equine and Ovine)

Diethylthiambutene hydrochloride is indicated when validated, species-specific analgesic doses are required for horses (0.33 mg/kg i.v.) or sheep (1.25 mg/kg i.v.), optionally in combination with acepromazine for neuroleptanalgesia [1]. The availability of published dose-response data in these target species makes it preferable over other thiambutene analogs lacking such benchmarks.

Opioid Receptor Pharmacology Studies Requiring ~1× Morphine Potency with an Open-Chain Scaffold

For structure-activity relationship (SAR) investigations or receptor binding assays where a morphine-equipotent comparator with an open-chain architecture (structurally distinct from morphinan and phenylpiperidine chemotypes) is needed, diethylthiambutene provides the requisite potency baseline .

Japanese Veterinary Market Replication Studies

When replicating or extending protocols originating from Japanese veterinary literature, diethylthiambutene is the specific thiambutene analog employed, ensuring direct chemical identity with the compound used in the original studies .

Feline Exclusion Studies and Comparative Toxicology

The well-characterized feline toxicity profile—convulsions and respiratory depression at doses only marginally above analgesic threshold —makes diethylthiambutene a useful positive-control compound in comparative toxicology experiments aimed at understanding species-dependent opioid adverse effects.

Application
Selection Property
Validation Focus
Large-animal analgesia research (equine/ovine)
Validated species-specific dosing data
Dose-response and neuroleptanalgesia endpoint review
MOR pharmacology SAR studies
Reported morphine-equivalent potency baseline
Receptor binding and SAR endpoint interpretation
Japanese veterinary research protocol replication
Historical usage precedence in Japanese studies
Protocol reproducibility and chemical identity verification
Comparative species adverse response research (feline)
Documented feline CNS excitation profile
Species-dependent adverse response endpoint analysis
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